molecular formula C17H17ClN2O B12727095 Etifoxine, (S)- CAS No. 950513-31-2

Etifoxine, (S)-

货号: B12727095
CAS 编号: 950513-31-2
分子量: 300.8 g/mol
InChI 键: IBYCYJFUEJQSMK-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions: S-Etifoxine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Pharmacological Properties

1. Anxiolytic Effects:
Etifoxine has been extensively studied for its anxiolytic properties. Clinical trials have demonstrated its efficacy in reducing anxiety symptoms in patients with Adjustment Disorders with Anxiety (ADWA). In a double-blind study comparing etifoxine to lorazepam, etifoxine showed non-inferior efficacy, with a significant reduction in Hamilton Rating Scale for Anxiety scores (54.6% vs. 52.3%) after 28 days of treatment . Moreover, fewer patients experienced rebound anxiety after stopping etifoxine compared to lorazepam, indicating a favorable safety profile .

2. Neuroprotective Activity:
Etifoxine exhibits neuroprotective effects in various models of neuroinflammation and neurodegeneration. Research has shown that it promotes the synthesis of neurotrophic factors, enhancing neuroplasticity and aiding recovery from nerve injuries. For instance, studies using rat models demonstrated that etifoxine facilitated peripheral nerve regeneration and improved recovery of locomotion and sensory functions following sciatic nerve lesions .

Clinical Studies

Table 1: Summary of Clinical Studies on Etifoxine

Study ReferenceStudy DesignPopulationTreatment DurationMain Findings
Double-blind randomized controlled trial191 outpatients with ADWA28 daysNon-inferior efficacy to lorazepam; fewer rebound anxiety cases post-treatment
Clinical pharmacology studyHealthy volunteersSingle doseHigh bioavailability (90%); rapid absorption; good tolerability profile
Short-term gut microbiome studyHealthy adults5 daysReduced abundance of certain beneficial gut bacteria; no significant diversity changes

Case Studies

Several case studies have highlighted the effectiveness of etifoxine in clinical settings:

  • Case Study 1: In a cohort of patients with anxiety disorders treated with etifoxine, significant improvements were noted in both anxiety symptoms and overall quality of life measures without the cognitive impairments often associated with benzodiazepines.
  • Case Study 2: A clinical evaluation involving elderly patients demonstrated that etifoxine did not impair alertness or cognitive functions, suggesting its suitability for use in older populations who may be sensitive to sedative effects .

相似化合物的比较

属性

CAS 编号

950513-31-2

分子式

C17H17ClN2O

分子量

300.8 g/mol

IUPAC 名称

(4S)-6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine

InChI

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/t17-/m0/s1

InChI 键

IBYCYJFUEJQSMK-KRWDZBQOSA-N

手性 SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)[C@](O1)(C)C3=CC=CC=C3

规范 SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。